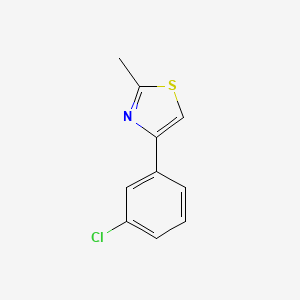

4-(3-Chlorophenyl)-2-methylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQOJRKCALBHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625648 | |

| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931929-86-1 | |

| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-(3-chlorophenyl)-2-methylthiazole, distinct signals would be expected for each unique proton in the molecule. The methyl group protons at the 2-position of the thiazole (B1198619) ring would typically appear as a sharp singlet in the upfield region, likely around 2.5-2.8 ppm. The proton at the 5-position of the thiazole ring would also produce a singlet, expected further downfield, likely in the range of 7.0-7.5 ppm.

The protons of the 3-chlorophenyl group would present a more complex pattern in the aromatic region (typically 7.2-8.0 ppm). Due to the meta-substitution, four distinct signals are expected: a singlet-like signal (or a narrow triplet) for the proton at the 2-position of the phenyl ring, a doublet of doublets for the proton at the 6-position, a triplet for the proton at the 5-position, and a doublet for the proton at the 4-position. The specific chemical shifts and coupling constants (J-values) would be crucial for unambiguously assigning each proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals would be anticipated, corresponding to the ten carbon atoms in the structure. The methyl carbon would appear at the highest field (lowest ppm value), typically around 15-20 ppm. The carbons of the thiazole ring would be observed in the region of approximately 110-165 ppm, with the C2 carbon (bearing the methyl group) and the C4 carbon (bearing the phenyl group) being the most downfield. The carbon atoms of the 3-chlorophenyl ring would generate six signals in the aromatic region (around 125-140 ppm), with the carbon atom directly bonded to the chlorine atom showing a characteristic chemical shift.

Interactive Data Table: Predicted NMR Data for this compound

| Analysis Type | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | -CH₃ (Thiazole-C2) | ~ 2.7 | Singlet |

| ¹H NMR | H-5 (Thiazole) | ~ 7.3 | Singlet |

| ¹H NMR | H-2, H-4, H-5, H-6 (Chlorophenyl) | ~ 7.3 - 7.9 | Multiplets |

| ¹³C NMR | -CH₃ (Thiazole-C2) | ~ 19 | Quartet |

| ¹³C NMR | C-5 (Thiazole) | ~ 115 | Doublet |

| ¹³C NMR | C-2 (Thiazole) | ~ 165 | Singlet |

| ¹³C NMR | C-4 (Thiazole) | ~ 150 | Singlet |

| ¹³C NMR | C-1 to C-6 (Chlorophenyl) | ~ 125 - 135 | Various |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈ClNS), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks in an approximate 3:1 ratio of intensity ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation analysis would reveal characteristic daughter ions, likely resulting from the cleavage of the bond between the thiazole and phenyl rings, and the loss of the methyl group.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For a crystalline sample of this compound, single-crystal X-ray diffraction (XRD) would provide the definitive solid-state structure. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. The resulting crystal structure would confirm the planarity of the thiazole ring and show the relative orientation of the 3-chlorophenyl substituent. Intermolecular interactions, such as π-π stacking or other non-covalent interactions, which govern the crystal packing, could also be elucidated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π→π* transitions associated with the conjugated system of the thiazole and phenyl rings. The position of the maximum absorption wavelength (λmax) would be indicative of the extent of conjugation in the molecule.

Chromatographic Methods for Purity Assessment and Separation

The assessment of purity and the separation of the target compound from reaction intermediates, byproducts, and other impurities are critical steps in the synthesis and application of this compound. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are indispensable tools for these purposes. These methods exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of thiazole derivatives. For compounds similar to this compound, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, in the analysis of 4-phenylthiazole (B157171) derivatives, isocratic elution with a mobile phase consisting of acetonitrile (B52724) and water (with 0.1% formic acid) has been successfully employed. nih.gov The purity of the compounds is typically determined by detecting the eluting components using a UV detector at a wavelength where the thiazole derivative exhibits strong absorbance. The high sensitivity and resolving power of HPLC allow for the detection and quantification of even minor impurities.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like many thiazole derivatives. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. The mass spectrometer then fragments the eluting compounds and provides a mass spectrum, which serves as a molecular fingerprint, aiding in structural elucidation and identification of impurities. For example, the electron impact fragmentation of 2-methyl-4-(4-nitrophenyl)-thiazole has been studied using mass spectrometry, revealing characteristic fragmentation patterns that are useful for its identification. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the synthesized compound. rsc.org A small amount of the sample is spotted onto a plate coated with an adsorbent, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. The separated spots are visualized under UV light. rsc.org For thiazole derivatives, a mixture of ethyl acetate (B1210297) and diethyl ether has been used as a mobile phase. researchgate.net

The following table summarizes typical chromatographic conditions used for the analysis of thiazole derivatives related to this compound.

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

| HPLC | C18 | Acetonitrile/Water (70:30) with 0.1% Formic Acid | UV | Purity confirmation of 4-phenyl-thiazole derivatives | nih.gov |

| GC-MS | DB-WAX capillary column | Helium | Mass Spectrometry (70 eV) | Structural analysis of 2-aminothiazole (B372263) derivatives | rsc.org |

| TLC | Silica Gel GF254 | Ethyl Acetate/Diethyl Ether (1:1) | UV (254 nm) | Reaction monitoring and purity assessment of azo-thiazole derivatives | researchgate.net |

| HPLC | Core-shell mixed-mode | Acetonitrile/Water with buffer | LC/MS, UV | Analysis of 2-Amino-5-methylthiazole and related compounds | helixchrom.com |

Interactive Data Table

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

| HPLC | C18 | Acetonitrile/Water (70:30) with 0.1% Formic Acid | UV | Purity confirmation of 4-phenyl-thiazole derivatives | nih.gov |

| GC-MS | DB-WAX capillary column | Helium | Mass Spectrometry (70 eV) | Structural analysis of 2-aminothiazole derivatives | rsc.org |

| TLC | Silica Gel GF254 | Ethyl Acetate/Diethyl Ether (1:1) | UV (254 nm) | Reaction monitoring and purity assessment of azo-thiazole derivatives | researchgate.net |

| HPLC | Core-shell mixed-mode | Acetonitrile/Water with buffer | LC/MS, UV | Analysis of 2-Amino-5-methylthiazole and related compounds | helixchrom.com |

Computational Chemistry and Theoretical Modeling of 4 3 Chlorophenyl 2 Methylthiazole and Analogues

Quantum Chemical Calculation Methodologies

The study of thiazole (B1198619) derivatives, including 4-(3-chlorophenyl)-2-methylthiazole, relies on various computational methods to predict their geometric and electronic properties. These methodologies range from highly accurate but computationally expensive ab initio techniques to faster, approximation-based semi-empirical methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mpg.de DFT calculations are used to determine the electronic and photochemical characteristics of molecules. acs.org For thiazole derivatives and related heterocyclic systems, DFT is frequently employed to perform geometry optimizations, predict vibrational frequencies, and calculate electronic properties. researchgate.netepstem.net

A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with basis sets such as 6-31G(d,p) or 6-311G++(d,p) to provide a robust description of the molecular system. researchgate.netbas.bgresearchgate.net Studies on related compounds have shown that molecular structures optimized using DFT methods are consistent with those determined experimentally through X-ray diffraction. researchgate.net DFT is also used to calculate frontier molecular orbital energies, which are crucial for understanding chemical reactivity. nih.gov

Semi-empirical quantum chemistry methods are simplified versions of Hartree-Fock theory that incorporate parameters derived from experimental data to enhance performance and speed up calculations. mpg.deuni-muenchen.de These methods are particularly useful for large molecular systems where ab initio or DFT calculations would be computationally prohibitive. uomustansiriyah.edu.iqnih.gov

The most common semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.denih.gov In this framework, only the valence electrons are treated explicitly, and many of the complex two-electron integrals found in Hartree-Fock theory are neglected or approximated. nih.gov PM3 is a reparameterization of AM1, differing only in the values of the parameters used; non-bonded interactions are typically less repulsive in PM3 than in AM1. uomustansiriyah.edu.iqresearchgate.net These methods are designed to reproduce experimental data, such as heats of formation, and have been shown to satisfactorily calculate properties like bond dissociation enthalpies for certain classes of molecules. uni-muenchen.deresearchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental parameters. mpg.de The Hartree-Fock (HF) method is the most fundamental ab initio approach, forming the basis for many more advanced techniques. The HF method approximates the many-electron wavefunction as a single Slater determinant and provides a qualitative understanding of electronic structure. nih.gov

For thiazole derivatives, HF calculations, often used in conjunction with DFT, can provide valuable insights into the molecular structure. researchgate.net While HF theory systematically neglects electron correlation, leading to some inaccuracies, it serves as an excellent starting point for more sophisticated methods. For instance, using HF-level calculations with basis sets like STO-3G, 6-31G, or 6-311G can be used to obtain optimized molecular geometries and examine frontier molecular orbital energies. More advanced ab initio methods, such as Complete Basis Set (CBS) models like CBS-APNO and CBS-Q, are designed to extrapolate to the complete basis set limit for very high accuracy, though their computational cost restricts them to smaller molecules.

Molecular Orbital Analysis and Electronic Structure

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Molecular orbital analysis, particularly focusing on the frontier orbitals, is a key component of theoretical studies on this compound and its analogues.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the orbital containing the highest-energy electrons, is considered the nucleophilic or electron-donating orbital. libretexts.orgyoutube.com Conversely, the LUMO is the lowest-energy available orbital and acts as the electrophilic or electron-accepting orbital. libretexts.orgyoutube.com

Chemical reactions are conceptualized as interactions involving the overlap of these frontier orbitals. youtube.com The energy and spatial distribution of the HOMO and LUMO in this compound and its analogues are therefore critical indicators of their chemical behavior. For example, in a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO is localized over the imidazole (B134444) and phenyl rings, while the LUMO is distributed across the imidazole and chlorophenyl moieties, indicating pathways for intramolecular charge transfer. acadpubl.eu The energies of these orbitals provide a quantitative measure of the molecule's electron-donating and accepting capabilities.

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Analogues

| Compound | Method/Basis Set | E(HOMO) (eV) | E(LUMO) (eV) | Source(s) |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | acadpubl.eu |

| (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179) | B3LYP/6-311G+(d,p) | -6.5601 | -1.9053 | mdpi.com |

| 2-(((3-Chlorophenyl)imino)methyl)-4-nitrophenol | B3LYP/6-311G++(d,p) | -7.11 | -2.84 | bas.bg |

| 4-methyl-5-thiazoleethanol | B3LYP/6-311++G(d,p) | -6.533 | -0.859 | researchgate.net |

This table presents data for compounds analogous to this compound to illustrate typical computational results.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. acadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small energy gap suggests that a molecule is more reactive. mdpi.com For instance, the calculated HOMO-LUMO gap for (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate is 4.6548 eV, indicating a stable molecule. mdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. nih.gov These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and chemical softness (S). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness represents the resistance to change in its electron distribution. nih.gov

Table 2: Key Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

These formulas are used in computational studies to predict the chemical reactivity of molecules based on their frontier orbital energies. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron potential on the van der Waals surface, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue signifies electron-poor areas (positive potential, prone to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.

In computational studies of similar heterocyclic systems, such as 4'-aryl-1,2,4-triazol-1-ium-4-R2-phenacylids, MEP analysis helps in understanding the electrostatic charges near molecular atoms and how they change in different solvents researchgate.net. For thiazole derivatives, MEP plots are used to identify reactive sites, which is fundamental for understanding their intermolecular interactions researchgate.net. For instance, in a study of various azoles, MEP maps helped to rationalize their adsorptive properties by identifying the most electron-rich sites mdpi.com.

Thermochemical and Solvation Free Energy Calculations

Thermochemical and solvation free energy calculations are vital for understanding the stability and behavior of a molecule in different environments. Thermochemical properties such as enthalpy of formation, entropy, and heat capacity can be calculated using quantum chemical methods like Density Functional Theory (DFT). These values provide insight into the intrinsic stability of the molecule.

Solvation free energy determines the solubility of a compound in a given solvent, a critical parameter for its application in pharmaceuticals and materials science. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly employed to compute these energies. For example, computational studies on triazolium derivatives have analyzed the changes in computed parameters induced by solvents like dimethylformamide (DMF) compared to the isolated state researchgate.netmdpi.com.

While specific thermochemical data for this compound is not prominently available in the cited literature, the methodology is well-established. For instance, DFT calculations have been used to compute the reaction energy profiles for reactions involving thiazole derivatives, incorporating solvent effects to provide a realistic energy landscape acs.org. Such calculations would be essential to predict the thermodynamic feasibility of reactions involving this compound and its stability in various media.

Prediction of Acidity Constants (pKa) and Protonation Sites

The acidity constant (pKa) is a fundamental property that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and biological activity. For this compound, the most probable site of protonation is the nitrogen atom (N-3) of the thiazole ring, due to the presence of its lone pair of electrons.

The basicity of this nitrogen is modulated by the substituents on the thiazole ring. The 2-methyl group is electron-donating, which tends to increase the basicity (and thus the pKa of the conjugate acid). In contrast, the 4-(3-chlorophenyl) group is electron-withdrawing, which decreases the electron density on the ring and lowers the basicity of the nitrogen atom. Computational methods can predict pKa values by calculating the free energy change of the protonation reaction, often using a thermodynamic cycle in conjunction with an implicit solvent model. While no specific pKa value for this compound has been reported in the searched literature, its value is expected to be a balance of these electronic effects.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational stability and interactions with its environment, such as a solvent or a biological receptor.

In the context of drug discovery, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. For example, a study on (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives, which are structurally related to the target compound, employed MD simulations to confirm the stability of the ligand-protein complex with its target, lanosterol (B1674476) 14α-demethylase nih.govresearchgate.net. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues, are analyzed. A stable RMSD for the ligand within the binding pocket over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode.

Similarly, MD simulations are used to study inhibitors of cyclin-dependent kinases (CDKs), where derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine were analyzed to understand their structure-activity relationships and binding stability with CDK2/4/6 nih.gov. These studies demonstrate that MD simulations are a powerful tool for validating docking results and understanding the dynamic interactions that stabilize a ligand in its binding site nih.gov.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-receptor interactions.

Thiazole derivatives are known to possess a wide range of biological activities, and docking studies are frequently performed to understand their mechanism of action. Analogues of this compound have been investigated as potential inhibitors for various protein targets. For instance, novel thiazole conjugates have been docked against the human Rho6 protein, a GTPase implicated in hepatic cancer, showing good docking scores and binding interactions nih.gov. In another study, 4-aryl-thiazole derivatives were docked into the active site of the fungal enzyme lanosterol 14α-demethylase, a key target for antifungal agents nih.govresearchgate.net. Furthermore, 2,4-disubstituted thiazole derivatives have been studied as potential tubulin polymerization inhibitors, with docking used to explore their binding at the colchicine (B1669291) binding site nih.gov.

The results of these studies typically include a docking score (an estimation of binding affinity) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the active site.

Table 1: Examples of Molecular Docking Studies on Thiazole Analogues

| Analogue/Derivative Class | Protein Target | Therapeutic Area | Key Findings/Interactions | Reference |

|---|---|---|---|---|

| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazoles | Lanosterol 14α-demethylase | Antifungal | Strong binding affinities, with interactions involving hydrogen bonds and π-π stacking. | nih.gov, researchgate.net |

| 4-Aryl-5-aminoalkyl-thiazole-2-amines | ROCK II | Kinase Inhibition | Derivatives showed inhibitory activity, rationalized by docking into the ROCK II active site. | nih.gov |

| 2,4-Disubstituted thiazoles | Tubulin (Colchicine site) | Anticancer | Binding modes compared with the known inhibitor combretastatin (B1194345) A-4. | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Anticancer | 3D-QSAR and docking studies revealed key structural requirements for potent inhibition. | nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the Lewis-like chemical bonding in a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would elucidate the electronic interactions between the thiazole ring, the methyl group, and the chlorophenyl substituent. Key interactions would include the delocalization of lone pair (n) electrons from the thiazole nitrogen (N3) and sulfur (S1) atoms into the antibonding π* orbitals of the chlorophenyl ring. Similarly, π electrons from the phenyl ring can delocalize into the antibonding orbitals of the thiazole ring. These π → π* and n → π* interactions contribute significantly to the molecule's electronic stability.

Studies on related structures provide insight into the expected findings. For example, NBO analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed significant intramolecular charge transfer from the lone pairs of the chlorine atom to the antibonding orbitals of the phenyl ring (n(Cl) → π*(C-C)), leading to molecular stabilization acadpubl.eumalayajournal.org. In thiazole azo dyes, NBO analysis quantified the charge transfer from donor moieties through the thiazole ring to acceptor moieties, correlating with their reactivity and optical properties mdpi.com. These analyses provide a quantitative basis for understanding the electronic effects of substituents on the heterocyclic core researchgate.net.

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis on Analogous Systems

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) | Description |

|---|---|---|---|---|

| π(Phenyl Ring) | π(Thiazole Ring) | π → π | ~20-25 | Delocalization from the aromatic ring to the heterocycle. |

| n(N) of Thiazole | π(Phenyl Ring) | n → π | ~5-10 | Stabilization from nitrogen lone pair donation. |

| n(Cl) | π(Phenyl Ring) | n → π | High | Intramolecular charge transfer from chlorine lone pairs to the attached ring. |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules, such as the electric dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon excitation. For this compound, the thiazole ring can act as part of the π-conjugated bridge. The NLO response could be enhanced by adding strong electron-donating or -withdrawing groups.

Computational studies on other heterocyclic systems have demonstrated the potential for tuning NLO properties. For example, the NLO properties of novel 1,2,4-triazole (B32235) derivatives were investigated using DFT, showing that specific substitutions could significantly enhance the first and second hyperpolarizabilities nih.govresearchgate.net. Similarly, studies on thiazole azo dyes mdpi.com and other organic dyes jmcs.org.mxdntb.gov.ua have shown a strong correlation between their molecular structure, ICT characteristics, and NLO response. Calculations for this compound would involve optimizing its geometry and then computing its polarizability and hyperpolarizability tensors to assess its potential as an NLO material. A study on phthalocyanine (B1677752) complexes showed that DFT calculations could identify candidates with NLO properties superior to reference materials like urea (B33335) rsc.org.

Structure Activity Relationship Sar Studies for 4 3 Chlorophenyl 2 Methylthiazole Derivatives

Impact of Substituents on Thiazole (B1198619) Ring Activity

The presence and nature of halogen substituents on the phenyl ring attached to the thiazole core are critical determinants of biological activity. nih.gov Research on antiflaviviral agents demonstrated that the removal of a para-chlorine atom from a 2-phenylthiazole (B155284) analogue resulted in a derivative with very weak inhibitory activity, underscoring the importance of halogenation for this specific biological effect. nih.gov

Further studies have explored the replacement of chlorine with other halogens. In one antiflaviviral series, a bromine-containing derivative exhibited a similar potency (EC₅₀) to the chlorinated lead compound, while a fluorinated analogue showed much weaker activity. nih.gov This suggests that both the size and electronegativity of the halogen substituent are important factors for the antiviral properties of these compounds. nih.gov In some contexts, para-halogen substitution on the phenyl ring is considered a crucial element for activity. nih.gov However, the specific position can alter the effect; for instance, in one series of anticancer agents, a para-chlorine atom led to a significant decrease in activity. nih.gov

Table 1: Impact of Halogen Substitution on Antiflaviviral Activity of Phenylthiazole Analogs This table is generated based on findings from a study on phenylthiazole antiflaviviral agents. The specific compound is 2-(4-chlorophenyl)thiazole, not 4-(3-chlorophenyl)-2-methylthiazole, but illustrates the principle of halogen impact.

| Substituent on Phenyl Ring (para-position) | Relative Antiflaviviral Activity | Reference |

|---|---|---|

| -Cl (Chlorine) | Active (Lead Compound) | nih.gov |

| -H (Unsubstituted) | Very Weak Activity | nih.gov |

| -Br (Bromine) | Similar Activity to -Cl | nih.gov |

| -F (Fluorine) | Weaker Activity | nih.gov |

Alkyl groups, particularly methyl groups, on the thiazole ring or its substituents can significantly modulate biological activity. In a series of antitumor compounds, the replacement of an N,N-dimethyl group with a single methyl group on the thiazole moiety was found to be essential for activity. nih.gov The introduction of nonpolar, hydrophobic moieties at the C2 position of the thiazole ring has also been shown to be beneficial for the antibacterial activity of certain derivatives. nih.gov

While not directly on the thiazole ring itself, modifications to alkyl groups on attached moieties are also pivotal. For example, some research has highlighted a correlation between antiflaviviral activity and the presence of mono- or dibromomethyl groups at the C4 position of the thiazole ring. nih.gov Furthermore, the addition of other alkyl groups, such as a bulky adamantyl group, has been associated with significant activity in certain compound series. nih.gov These findings indicate that the size, polarity, and reactivity of alkyl substituents are key factors in the SAR of thiazole derivatives.

Influence of Phenyl Ring Substituents on Biological Activity

The phenyl ring of 4-phenylthiazole (B157171) derivatives offers a versatile scaffold for structural modification, and substituents on this ring play a profound role in determining the molecule's biological profile. nih.gov The electronic properties and position of these substituents can dramatically alter the compound's interaction with target proteins. nih.govnih.gov

The electronic nature of substituents on the phenyl ring—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—is a critical factor in the SAR of 4-phenylthiazole derivatives.

Electron-Withdrawing Groups (EWGs): The presence of EWGs like a nitro group (NO₂) has been shown to be beneficial for the antimicrobial activity of some 2,4-disubstituted thiazoles. nih.gov In other studies, an EWG at the para-position of the phenyl ring was associated with anticonvulsant activity. nih.gov Theoretical studies on related heterocyclic compounds suggest that strong EWGs can increase the electrophilicity of the molecule.

Electron-Donating Groups (EDGs): The introduction of EDGs such as a methoxy (B1213986) group (OMe) or a methyl group (CH₃) can also enhance biological activity. An OMe group at the para-position of the phenyl ring was found to be beneficial for antimicrobial effects in one series. nih.gov Similarly, a methyl group (an EDG) at the para-position of the phenyl ring was observed to increase cytotoxic activity against certain cancer cell lines. nih.gov Theoretical models suggest that strong EDGs can increase a molecule's reactivity by reducing the HOMO-LUMO energy gap.

The interplay of these electronic effects highlights that a simple classification is not always sufficient, and the optimal substituent often depends on the specific biological target and the rest of the molecular structure. science.gov

Table 2: Effect of Electronic Properties of Phenyl Substituents on Biological Activity This table compiles findings from various studies on phenylthiazole and related derivatives to illustrate the general principles.

| Substituent Type | Example Group | Position | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | -NO₂ (Nitro) | para | Beneficial for antimicrobial activity | nih.gov |

| Electron-Withdrawing | General EWG | para | Associated with anticonvulsant activity | nih.gov |

| Electron-Donating | -OMe (Methoxy) | para | Beneficial for antimicrobial activity | nih.gov |

| Electron-Donating | -CH₃ (Methyl) | para | Increased cytotoxic activity | nih.gov |

Studies have frequently emphasized the importance of substitution at the para (4-position) of the phenyl ring for various activities, including antiflaviviral effects. nih.gov However, this is not a universal rule. For example, in one study of cytotoxic agents, a nitro substituent was most effective at the ortho (2-position), whereas a chlorine atom at the para position significantly diminished activity. nih.gov In another case, a 3-nitro substituent (meta) was more favorable for antimicrobial activity than a 4-chloro (para) substituent. nih.gov These findings demonstrate that the optimal substitution pattern is highly specific to the compound series and its biological target. Stereochemical factors, which relate to the three-dimensional arrangement of atoms, are inherently linked to positional isomerism and are critical for precise molecular recognition by a receptor.

Mechanistic Investigations of Biological Activities of 4 3 Chlorophenyl 2 Methylthiazole Analogues in Vitro Studies

General Biological Significance of Thiazole (B1198619) Derivatives

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This structural motif is a key component in numerous natural products and synthetic compounds with a wide array of pharmacological effects. globalresearchonline.netcapes.gov.br Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, antioxidant, and anticancer properties. nih.govmdpi.com

The versatility of the thiazole nucleus allows for structural modifications at various positions, enabling chemists to develop novel molecules with enhanced potency and specific therapeutic actions. mdpi.comresearchgate.net The clinical success of thiazole-containing drugs such as the anticancer agents Dasatinib and Tiazofurin, the anti-HIV drug Ritonavir, and the antifungal agent Ravuconazole underscores the therapeutic importance of this heterocyclic system. globalresearchonline.net Researchers continue to explore the potential of the thiazole scaffold to generate new drug candidates with improved efficacy and better pharmacokinetic profiles to address challenges like drug resistance. researchgate.netnih.gov

Anticancer and Cytotoxic Mechanisms (In Vitro)

Analogues of 4-(3-Chlorophenyl)-2-methylthiazole have been the subject of numerous in vitro studies to elucidate their anticancer properties. These investigations have revealed that their cytotoxic effects are mediated through several complex cellular and molecular mechanisms.

Induction of Apoptosis and Modulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2)

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of molecular events. Central to this process is the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio is a key indicator of a cell's commitment to apoptosis.

In vitro studies on various cancer cell lines have shown that certain heterocyclic compounds can induce apoptosis by altering the expression of these key regulatory proteins. For instance, treatment of Waldenstrom's macroglobulinemia cells with a quinoxaline (B1680401) phenoxypropionic acid derivative resulted in cell growth inhibition that correlated with an increase in the Bax:Bcl-2 ratio and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The Bcl-2 family of proteins is considered a critical regulator of the mitochondrial (or intrinsic) cell death pathway and is a prime target for anticancer therapies. nih.gov Inhibition of anti-apoptotic Bcl-2 members can sensitize the mitochondria to death signals, a process that is dependent on the presence of Bax and Bak. nih.gov While direct studies on this compound are limited, research on related 1,3,4-thiadiazole (B1197879) derivatives suggests a possible multitarget mechanism that includes the activation of BAX proteins and caspases, which are the executioners of apoptosis. mdpi.com

Cell Cycle Arrest at Specific Phases (e.g., S and G2/M)

Cancer is characterized by uncontrolled cell division, making the cell cycle a critical target for anticancer drugs. By interfering with the cell cycle, these agents can halt proliferation and induce cell death. Thiazole derivatives and related compounds have been shown to cause cell cycle arrest at various phases.

Some agents induce arrest at the G2/M phase, preventing cells from entering mitosis. frontiersin.orgnih.gov For example, the natural product genistein (B1671435) was found to induce G2/M arrest in human bladder cancer cells by down-regulating key proteins like cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov Similarly, cinobufagin, a component of Venenum Bufonis, caused a significant accumulation of malignant melanoma cells in the G2/M phase. frontiersin.org Other compounds can trap cancer cells in the S and G2 phases. nih.gov In one study, a promising thiazole derivative was found to induce cell cycle arrest in the G1 phase in tumor cells. exlibrisgroup.com This ability to halt the cell cycle at specific checkpoints is a crucial component of the anticancer activity of these compounds, preventing the replication and spread of malignant cells.

Inhibition of Cell Viability (e.g., MTT Assay)

A fundamental measure of a compound's anticancer potential is its ability to reduce the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used extensively in vitro to quantify the cytotoxic effects of potential drug candidates. nih.gov This assay measures the metabolic activity of cells, which generally correlates with the number of viable cells. The results are often expressed as the IC50 value, which is the concentration of a compound required to inhibit cell growth by 50%.

Numerous studies have evaluated the cytotoxicity of 4-phenylthiazole (B157171) analogues against various human cancer cell lines. The substitution pattern on the phenyl ring has been shown to be a significant determinant of activity. For instance, a study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides found that compounds with a para-chlorophenyl group at the 4-position of the thiazole ring displayed a better anticancer profile than their ortho-chlorophenyl counterparts. researchgate.net Other research has synthesized novel thiazole and thiadiazole derivatives, with some showing potent cytotoxicity against liver (HepG2), breast (MCF-7), colon (HTC-116), and prostate (PC-3) cancer cell lines, with IC50 values comparable to or better than the standard drug 5-fluorouracil. nih.gov

Below is a table summarizing the in vitro cytotoxic activity of various thiazole and thiadiazole analogues against several human cancer cell lines.

| Compound Class | Specific Analogue/Derivative | Cancer Cell Line | IC50 (µM) |

| Thiazole-Pyridine Hybrids | (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone (Compound 5) | Lung (A549) | 0.452 |

| Thiazole-Pyridine Hybrids | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3) | Leukemia (HL-60) | 0.57 |

| 5-Aryl-1,3,4-Thiadiazoles | 5-(4-chlorophenyl)-N-(o-ethoxyphenyl piperazin-1-yl) acetamide (B32628) (Compound 4e) | Breast (MCF-7) | 5.37 |

| 5-Aryl-1,3,4-Thiadiazoles | 5-(4-chlorophenyl)-N-(benzyl piperidin-1-yl) acetamide (Compound 4i) | Breast (MCF-7) | 2.32 |

| 5-Aryl-1,3,4-Thiadiazoles | 5-(4-chlorophenyl)-N-(o-ethoxyphenyl piperazin-1-yl) acetamide (Compound 4e) | Liver (HepG2) | 3.15 |

| 5-Aryl-1,3,4-Thiadiazoles | 5-(4-chlorophenyl)-N-(benzyl piperidin-1-yl) acetamide (Compound 4i) | Liver (HepG2) | 6.51 |

| Thiazolidin-4-ones | 5-(4-Nitrobenzylidene)-thiazolidin-4-one (Compound 5d) | Liver (HepG2) | 8.80 |

| Thiazolidin-4-ones | 5-(4-Nitrobenzylidene)-thiazolidin-4-one (Compound 5d) | Breast (MCF-7) | 7.22 |

| *Note: IC50 values were originally reported in µg/mL and have been converted to µM for consistency where molecular weights were provided or could be reasonably estimated. The data highlights the potent, low-micromolar activity of these compounds. nih.govmdpi.comnih.govnih.gov |

Interaction with Specific Cellular Pathways

The anticancer activity of thiazole derivatives is often linked to their ability to interfere with specific cellular signaling pathways that are dysregulated in cancer. Pathways like the PI3K/Akt/mTOR are crucial for cell growth, proliferation, and survival, and their inhibition is a key strategy in cancer therapy.

Reviews of thiazole-based anticancer agents have indicated their ability to inhibit pathways such as NF-κB and PI3K/Akt/mTOR. nih.gov Research on 1,3,4-thiadiazole derivatives has provided more direct evidence; certain compounds were found to inhibit the PI3K/Akt pathway, which is known to be overactive in many cancers, thereby promoting tumor cell survival. mdpi.com The inhibition of this pathway by a thiadiazole derivative was confirmed through docking studies that showed a good binding affinity for the PI3Kα enzyme. mdpi.com This interference with critical survival signals can sensitize cancer cells to apoptosis and inhibit their growth.

Enzyme Inhibition (e.g., DNA Topoisomerase IB, COX-1, COX-2, Thymidylate Synthase, EGFR)

Many drugs exert their therapeutic effects by inhibiting specific enzymes that are vital for cancer cell function. Thiazole derivatives have been identified as inhibitors of several key enzymes implicated in cancer progression.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that, when overexpressed or mutated, can lead to uncontrolled cell proliferation. It is a well-established target in cancer therapy, particularly for lung cancer. nih.gov The amino thiazole moiety has been identified as a potential scaffold for EGFR inhibitors. nih.gov Molecular docking studies of novel thiazolyl-pyridine hybrids have shown that these compounds fit well into the ATP-binding site of the EGFR tyrosine kinase domain, suggesting a mechanism for their potent anticancer activity against lung cancer cells. nih.gov

Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Inhibiting them leads to DNA damage and cell death. Thiazole derivatives have been found to modulate topoisomerases. nih.gov For example, a study on a synthetic quinoxaline derivative, XK469, which is structurally distinct but also a heterocyclic compound, demonstrated potent inhibition of Topoisomerase IIβ both in vitro and in vivo. nih.gov

The ability of these compounds to inhibit a range of enzymes highlights their multi-targeted potential in cancer treatment.

Receptor Modulation (e.g., Allosteric Modulation)

While direct studies on the receptor modulation activity of this compound are limited, research on structurally related thiazole derivatives suggests a potential for allosteric modulation of various receptors. Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. This can lead to more nuanced and selective therapeutic effects compared to direct agonists or antagonists.

For instance, a class of negative allosteric modulators of the GluN2B subunit of NMDA receptors, which contains a 1,3-dihydro-imidazo[4,5-b]pyridin-2-one core, has been identified for the potential treatment of mood disorders. nih.gov Additionally, studies on 2,3,5-substituted nih.govnih.govresearchgate.netthiadiazoles have demonstrated their ability to act as allosteric modulators of adenosine (B11128) receptors. nih.gov These findings, while not directly on the target compound, open an avenue for future research to explore whether this compound analogues can similarly modulate the activity of specific receptors, which could be a key aspect of their biological profile.

Role of Oxidative Stress and Inflammatory Responses

The impact of this compound analogues on oxidative stress and inflammatory pathways is an area of active investigation, with some studies on related compounds providing initial insights. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

A study on 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone, a compound with a chlorophenyl moiety, found an increase in lipid peroxidation and nitric oxide in the liver, suggesting an induction of oxidative stress. nih.gov Conversely, research on other thiazole derivatives has indicated potential antioxidant properties. For example, novel aminothiazole derivatives, including those with a 4-chlorophenyl substituent, have demonstrated antioxidant activity in various assays. mdpi.com

Regarding inflammatory responses, the modulation of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) is of significant interest. TNF-α is a pro-inflammatory cytokine, while IL-10 is generally considered anti-inflammatory. Studies on the anti-inflammatory effects of IL-10 have shown its ability to inhibit the adverse effects of TNF-α. nih.govnih.gov Furthermore, some research suggests that TNF-α blockade can induce IL-10 expression in certain immune cells. In-silico studies have also been employed to identify potential natural-like compounds as TNF-α inhibitors. biointerfaceresearch.com However, direct evidence of how this compound specifically modulates TNF-α and IL-10 levels in vitro is currently lacking and warrants further investigation to elucidate its role in inflammation.

Antimicrobial Properties (In Vitro)

Thiazole derivatives have long been recognized for their antimicrobial potential. In vitro studies on analogues of this compound have revealed promising antibacterial activity, with investigations pointing towards specific mechanisms of action.

Antibacterial Activity

Analogues of this compound have demonstrated notable in vitro antibacterial activity, particularly against Gram-positive bacteria.

One of the key mechanisms underlying the antibacterial effect of phenylthiazole derivatives is the inhibition of bacterial cell wall synthesis. nih.gov The bacterial cell wall is a crucial structure for maintaining cell integrity and is a well-established target for antibiotics. Research on phenylthiazole-substituted aminoguanidines has shown that these compounds exert a rapid bactericidal effect by targeting this essential pathway. nih.gov While the specific molecular target within the cell wall synthesis pathway is still under investigation, these findings highlight a critical mode of action for this class of compounds.

Interference with bacterial protein synthesis is another common mechanism of action for antibiotics. While direct evidence for this compound analogues inhibiting this pathway is not yet available, the broad spectrum of activity of some thiazole derivatives suggests this as a potential area for future research. For example, the antibiotic chloramphenicol (B1208) is known to inhibit protein synthesis by binding to ribosomes. nih.gov Investigating whether this compound analogues share a similar mechanism could reveal new avenues for their development as antibacterial agents. Some cinnamaldehyde (B126680) derivatives have been shown to inhibit the FtsZ protein, which is involved in bacterial cell division, a process intrinsically linked to protein synthesis. nih.gov

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a validated and attractive target for antibacterial drugs. brc.hu Several studies have identified thiazole-containing compounds as potent inhibitors of DNA gyrase. nih.govnih.govals-journal.com Notably, research on 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors has shown that these compounds can inhibit DNA gyrase from both Staphylococcus aureus and Escherichia coli with IC50 values in the nanomolar range. brc.hu The introduction of a p-chloro phenyl group in some novel bacterial topoisomerase inhibitors (NBTIs) resulted in low nanomolar IC50 values against S. aureus DNA gyrase. nih.gov These findings strongly suggest that DNA gyrase is a plausible target for this compound and its analogues, contributing to their antibacterial activity.

Antifungal Activity

The thiazole scaffold is a critical component in the development of new antifungal agents, particularly in an era of increasing drug resistance to existing treatments. nih.gov In vitro studies have demonstrated that various thiazole analogues exhibit a spectrum of antifungal efficacy. For instance, a series of synthesized thiazolo- and 1,2,3-thiadiazolo-4H-1,2,4-triazoles showed significant activity against Cryptococcus neoformans and Saccharomyces cerevisiae, with Minimum Inhibitory Concentration (MIC) values ranging from 0.53 to 12.5 µg/mL. nih.gov However, their effectiveness was found to be moderate against Candida albicans and weak against Aspergillus fumigatus. nih.gov

Further research into novel thiazole-containing compounds, such as the triazole BMS-207147, has shown promise against Candida strains that are non-susceptible to fluconazole. nih.gov This compound demonstrated potent activity against Candida krusei, a species known for its intrinsic resistance to fluconazole, with MICs in the range of 0.13 to 0.5 µg/mL. nih.gov The effectiveness of such thiazole derivatives against resistant strains highlights their potential to overcome existing antifungal resistance mechanisms. nih.gov

Table 1: In Vitro Antifungal Activity of Thiazole Analogues

| Compound Class | Fungal Species | Activity (MIC Range) | Reference |

|---|---|---|---|

| Thiazolo-4H-1,2,4-triazoles | Cryptococcus neoformans | 0.53 - 12.5 µg/mL | nih.gov |

| Thiazolo-4H-1,2,4-triazoles | Saccharomyces cerevisiae | 0.53 - 12.5 µg/mL | nih.gov |

| Thiazolo-4H-1,2,4-triazoles | Candida albicans | Moderate | nih.gov |

| Thiazolo-4H-1,2,4-triazoles | Aspergillus fumigatus | Weak | nih.gov |

| BMS-207147 (Thiazole derivative) | Candida krusei (Fluconazole-resistant) | 0.13 - 0.5 µg/mL | nih.gov |

A primary mechanism for the antifungal action of many heterocyclic compounds, including azoles, is the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. nih.gov The key enzyme in this pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. nih.govnih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises membrane integrity and inhibits fungal growth. nih.gov

Studies on thiazole derivatives suggest they can operate via this well-established mechanism. For example, the antifungal activity of the thiazole derivative BMS-207147 was found to be influenced by changes in the ERG11 gene. nih.gov This indicates that its mechanism of action is linked to the ergosterol biosynthesis pathway, similar to traditional azole antifungals. nih.gov The ability of these compounds to target lanosterol 14α-demethylase makes them part of a critical class of antifungal agents. nih.gov

Anti-inflammatory Mechanisms (In Vitro)

Analogues of this compound have demonstrated significant anti-inflammatory properties in various in vitro models. The mechanisms underlying this activity often involve the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

One such analogue, N-adamantyl-4-methylthiazol-2-amine, was shown to suppress multiple inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells. nih.gov Its effects included a reduction in the levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), reactive oxygen species (ROS), and nitric oxide (NO). nih.gov Mechanistically, this was achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the compound inhibited the toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov

Similarly, another derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, was found to suppress the generation of the inflammatory cytokines TNF-α and interleukin-6 (IL-6). nih.gov A spiroisoxazoline derivative containing a 3-chlorophenyl group also exhibited potent anti-inflammatory effects by significantly reducing the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages, an action linked to the downregulation of the NF-κB and p38 MAPK signaling pathways. mdpi.com

Table 2: In Vitro Anti-inflammatory Mechanisms of Thiazole Analogues

| Thiazole Analogue | In Vitro Model | Key Mechanistic Findings | Reference |

|---|---|---|---|

| N-adamantyl-4-methylthiazol-2-amine | LPS-stimulated BV-2 microglial cells | Decreased TNF-α, IL-1β, ROS, NO; Downregulated iNOS, COX-2; Inhibited NF-κB pathway. | nih.gov |

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | STZ-induced diabetic rats (serum analysis) | Decreased serum TNF-α and IL-6. | nih.gov |

| (3-Chlorophenyl)-2-Spiroisoxazoline derivative | LPS-activated RAW 264.7 macrophages | Reduced NO, TNF-α, IL-6; Downregulated NF-κB/p38 MAPK signaling. | mdpi.com |

Other Potential Biological Activities (In Vitro/Mechanistic)

Several thiazole analogues have been evaluated for their ability to counteract oxidative stress in vitro. The antioxidant potential is typically assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test and the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation. nih.gov

In one study, a series of thiazolidinone derivatives were tested, with some compounds demonstrating notable activity. nih.gov For example, a 1,3,4-thiadiazole-based compound showed 33.98% DPPH scavenging activity, while a 1,3-thiazole-based analogue inhibited lipid peroxidation by 62.11% in the TBARS assay. nih.gov Another study found that 4-(4-chlorophenyl)thiazole compounds exhibited low to moderate antioxidant activity when evaluated by the ABTS [2,2'–azinobis–(3-ethylbenzothiazoline-6-sulfonic acid)] method. scielo.br Furthermore, a spirocyclic isoxazoline (B3343090) derivative containing a chlorophenyl moiety was effective in reducing intracellular reactive oxygen species (ROS) in LPS-stimulated macrophage cells. mdpi.com The compound 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has also been noted for its antioxidant properties. nih.gov

Table 3: In Vitro Antioxidant Activity of Thiazole Derivatives

| Compound Class/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-based thiazolidinone | DPPH Scavenging | 33.98% activity | nih.gov |

| 1,3-Thiazole-based thiazolidinone | TBARS (Lipid Peroxidation) | 62.11% inhibition | nih.gov |

| 4-(4-Chlorophenyl)thiazole analogues | ABTS Assay | Moderate to low activity | scielo.br |

| (3-Chlorophenyl)-2-Spiroisoxazoline derivative | ROS Measurement (DCFH-DA) | Reduced intracellular ROS production | mdpi.com |

Thiazole derivatives are being explored as potential therapeutic agents for diabetes. Their mechanisms of action in vitro often involve the inhibition of key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase, which play a role in postprandial hyperglycemia.

A study on 1,3,4-thiadiazole derivatives demonstrated significant inhibitory activity against α-glucosidase, with some compounds showing up to 95.0% inhibition, far exceeding that of the reference drug acarbose (B1664774) (49.5%). mdpi.com One derivative, featuring a benzoic acid linker, had an IC50 value of 3.66 mM, nearly 3.7 times more potent than acarbose (IC50 = 13.88 mM). mdpi.com Additionally, research on 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has highlighted its potential to lower glucose levels, suggesting it could be a candidate for developing new antidiabetic agents. nih.govresearchgate.net

Table 4: In Vitro Antidiabetic Potential of Thiazole Analogues

| Compound Class/Derivative | Target/Assay | Key Finding | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | α-Glucosidase Inhibition | Up to 95.0% inhibition | mdpi.com |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | α-Glucosidase Inhibition (IC50) | 3.66 mM (vs. 13.88 mM for Acarbose) | mdpi.com |

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | Glucose Level Reduction | Identified as a potential candidate for antidiabetic agents. | researchgate.net |

The search for new anthelmintic agents is driven by widespread drug resistance in parasitic helminths affecting livestock. Plant-derived compounds and synthetic molecules, including heterocycles, are under investigation for this purpose. In vitro assays, such as the egg hatch assay (EHA) and larval motility/development tests, are commonly used to screen for anthelmintic activity.

While specific studies on this compound were not prominent, the broader class of thiazoles is recognized for its potential against various parasites. scielo.br Related research on other compounds against gastrointestinal nematodes like Haemonchus contortus provides a framework for evaluation. For example, crude plant extracts have demonstrated significant, dose-dependent inhibition of egg hatching and adult worm motility in vitro. nih.gov Studies on pure compounds like rutin (B1680289) and mangiferin (B1668620) have shown they can completely prevent larval development from the L1 to L3 stage and are as effective as the commercial drug thiabendazole (B1682256) in causing larval mortality at certain concentrations. nih.gov These methodologies are directly applicable to testing the potential of novel thiazole analogues against parasitic worms.

Antipyretic and Analgesic Properties

The therapeutic potential of thiazole derivatives as antipyretic and analgesic agents is primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govresearchgate.net These enzymes, COX-1 and COX-2, are crucial in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. nih.govresearchgate.net By blocking the action of COX enzymes, these compounds can effectively reduce the production of prostaglandins, thereby alleviating pain and fever.

In vitro studies have demonstrated the efficacy of various thiazole analogues in inhibiting COX enzymes. For instance, a series of novel pyrazole-clubbed thiazole derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov Among these, compounds 5h and 5m exhibited significant inhibitory effects on both COX-1 and COX-2. nih.gov Specifically, compound 5h showed nearly equipotent COX-1 inhibition when compared to the non-selective reference drug Indomethacin. nih.gov On the other hand, compound 5m displayed significant inhibitory activity with a notable selectivity towards COX-2 over COX-1, a characteristic that is often associated with a reduced risk of gastrointestinal side effects. nih.gov

Another study focused on two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1 ) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (Compound 2 ), and their impact on prostaglandin (B15479496) E2 (PGE2) production and COX activity. nih.gov The results revealed a potent inhibition of COX-2-dependent PGE2 production by both compounds. nih.gov Interestingly, further investigation showed that Compound 1 is a specific inhibitor of COX-1, while Compound 2 did not affect COX-1 activity, highlighting the potential for developing selective thiazole-based inhibitors. nih.gov

The analgesic effects of these compounds are a direct consequence of their anti-inflammatory action, which is achieved by halting prostaglandin synthesis. nih.gov The thiazole scaffold is a key feature in several well-known anti-inflammatory drugs, which underscores its importance in the design of new analgesic agents. nih.gov

| Compound | Target Enzyme | In Vitro Activity (IC₅₀) | Reference |

| 5h | COX-1 | 38.76 nM | nih.gov |

| 5m | COX-2 | 87.74 nM | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1 ) | COX-1 | 5.56 x 10⁻⁸ µM | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1 ) | COX-2 | 9.01 ± 0.01 µM | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2 ) | COX-2 | 11.65 ± 6.20 µM | nih.gov |

Antiviral Properties

Analogues of this compound have demonstrated significant potential as antiviral agents, particularly against alphaviruses like the Chikungunya virus (CHIKV). nih.gov The thiazole nucleus is a common feature in various compounds exhibiting a wide range of biological activities, including antiviral effects. nih.govnih.gov

A notable study identified 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (Compound 1 ) as a potent inhibitor of CHIKV. nih.gov Subsequent structure-activity relationship (SAR) studies led to the discovery of N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide (Compound 26 ), a more potent inhibitor. nih.govacs.org Mechanistic investigations revealed that Compound 26 inhibits alphavirus replication by interfering with subgenomic viral RNA translation and the synthesis of structural proteins. nih.govacs.org

Further research into thiazole derivatives has explored their inhibitory effects on various viral targets. For example, a series of arylalkylidene derivatives of 1,3-thiazolidin-4-one were synthesized and tested for their antiviral activity against CHIKV. nih.gov Several of these compounds were found to inhibit the virus at low micromolar concentrations. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting the ChikV nsP2 protease, a crucial enzyme for viral replication. nih.gov

The broad-spectrum antiviral potential of thiazole derivatives is an active area of research, with studies exploring their efficacy against various RNA viruses. The mechanism often involves targeting host-directed factors required for viral replication or specific viral enzymes, highlighting the versatility of the thiazole scaffold in developing novel antiviral therapies.

| Compound | Virus | In Vitro Activity | Mechanism of Action | Reference |

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (Compound 1 ) | CHIKV | EC₅₀ = 0.6 µM; EC₉₀ = 0.93 µM; Viral Titer Reduction (VTR) of 6.9 logs at 10 µM | Inhibition of viral replication | nih.gov |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide (Compound 26 ) | CHIKV | EC₉₀ = 0.45 µM; VTR of 8.7 logs at 10 µM | Blocks subgenomic viral RNA translation and structural protein synthesis | nih.govacs.org |

| Arylalkylidene derivatives of 1,3-thiazolidin-4-one (Compounds 7, 8, 9 ) | CHIKV | Inhibited virus at 0.42, 4.2, and 3.6 µM respectively | Possible inhibition of ChikV nsP2 protease | nih.gov |

Future Research Directions and Translational Perspectives for Thiazole Chemistry

Design and Synthesis of Novel Thiazole-Based Analogues with Improved Potency and Selectivity

The development of novel thiazole-based analogues with enhanced potency and selectivity is a primary objective in medicinal chemistry. The structural versatility of the thiazole (B1198619) ring allows for systematic modifications to optimize its pharmacological profile. globalresearchonline.net

For analogues of 4-(3-Chlorophenyl)-2-methylthiazole, structure-activity relationship (SAR) studies are crucial. These studies involve the synthesis of a series of related compounds with variations at different positions of the thiazole ring and the phenyl group to understand how these changes affect biological activity. nih.gov For instance, modifying the substituents on the phenyl ring or altering the alkyl group at the 2-position can significantly impact the compound's interaction with its biological target. nih.gov A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were synthesized, and their antiproliferative activity against melanoma and prostate cancer cells was found to be in the low nanomolar range, a significant improvement over the lead compounds. nih.gov

The design of novel analogues often employs rational drug design principles. nih.gov This can involve creating hybrid molecules that combine the thiazole core with other pharmacologically active moieties to achieve synergistic effects or to target multiple disease pathways simultaneously. nih.gov For example, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been designed and synthesized as potent and selective epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors, targeting resistance mutations in non-small cell lung cancer. nih.gov

The synthesis of these novel analogues can be achieved through various organic chemistry reactions. Multi-step synthetic pathways, often involving cross-coupling reactions like the Suzuki coupling, are commonly employed to build the desired molecular complexity. nih.gov

Table 1: Strategies for Designing Novel Thiazole Analogues

| Strategy | Description | Potential Impact on this compound Analogues |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to determine the relationship between structure and biological activity. | Identify key structural features required for potency and selectivity. |

| Rational Drug Design | Designing molecules that are predicted to bind to a specific biological target. | Develop analogues with improved target affinity and reduced off-target effects. |

| Hybrid Molecule Approach | Combining the thiazole scaffold with other pharmacologically active fragments. | Create multifunctional molecules with enhanced therapeutic potential. |

Exploration of Diverse Biological Targets and Disease Indications

The thiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. globalresearchonline.net While the specific biological targets of this compound are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been investigated for numerous therapeutic applications.

Thiazole-containing compounds have demonstrated potential as:

Anticancer agents: Many thiazole derivatives are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis. researchgate.netresearchgate.netnih.gov Some have been shown to target specific enzymes involved in cancer progression, such as tyrosine kinases and PI3K/mTOR. nih.govnih.gov

Antimicrobial agents: The thiazole ring is a key component in some antibiotics and is being investigated for its activity against various bacterial and fungal strains. mdpi.com

Anti-inflammatory agents: Certain thiazole derivatives have shown promise in reducing inflammation. researchgate.net

Antiviral agents: The thiazole scaffold is present in some antiviral drugs. eurekaselect.com

Central Nervous System (CNS) active agents: Thiazole derivatives are being explored for their potential in treating neurological and psychiatric disorders. researchgate.net

Future research should focus on screening this compound and its newly synthesized analogues against a diverse panel of biological targets to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns can rapidly assess the activity of these compounds against a wide range of enzymes, receptors, and cellular pathways.

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery and materials science. For the development of this compound analogues, these integrated methodologies can accelerate the design-synthesis-testing cycle.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It can be used to screen virtual libraries of thiazole derivatives against known biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of unsynthesized analogues and guide the design of more potent compounds.

In Silico ADME-Toxicity Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of drug candidates at an early stage of development. researchgate.net This helps in identifying compounds with favorable pharmacokinetic profiles and reducing the risk of late-stage failures.

The data generated from these computational studies can then be used to guide the synthesis of a smaller, more focused set of compounds for in vitro and in vivo evaluation. This iterative process of computational prediction and experimental validation can significantly streamline the discovery process. nih.gov

Material Science Applications (e.g., Organic Semiconductors, Sensors)

Beyond their applications in medicine, thiazole derivatives are also finding increasing use in material science, particularly in the fields of organic electronics and chemical sensing. nih.govresearchgate.net The electron-withdrawing nature of the thiazole ring makes it a useful building block for organic semiconductors. researchgate.net

Organic Semiconductors: Thiazole-based materials have been incorporated into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The planarity and rigidity of fused thiazole systems, such as thiazolothiazole, facilitate efficient intermolecular π–π stacking, which is crucial for charge transport. rsc.org The electronic properties of these materials can be tuned by modifying the substituents on the thiazole ring. nih.gov

Chemical Sensors: The ability of the nitrogen and sulfur atoms in the thiazole ring to coordinate with metal ions makes thiazole derivatives excellent candidates for the development of chemical sensors. researchgate.netresearchgate.net These sensors can be designed to detect specific metal ions through changes in their color (colorimetric sensors) or fluorescence (fluorimetric sensors). researchgate.netnih.govacs.org For example, quinoline-based thiazole derivatives have been developed for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions. nih.govacs.org

Future research in this area could explore the potential of this compound and its derivatives as components of novel organic electronic materials or as new chemosensors for environmental and biological monitoring.

Challenges and Opportunities in Thiazole-Based Drug Discovery

Despite the significant promise of thiazole-based compounds, there are several challenges that need to be addressed in their development as therapeutic agents.

Challenges:

Toxicity: Some thiazole derivatives have been associated with adverse effects, such as hepatotoxicity. researchgate.net Careful toxicological profiling is essential to ensure the safety of new drug candidates.

Drug Resistance: The development of resistance to existing drugs is a major challenge in the treatment of infectious diseases and cancer. nih.gov Novel thiazole derivatives must be designed to overcome existing resistance mechanisms.

Poor Solubility: Some thiazole compounds may have poor aqueous solubility, which can limit their bioavailability. Formulation strategies may be required to address this issue.

Opportunities:

Vast Chemical Space: The thiazole scaffold offers a vast and largely unexplored chemical space for the design of new molecules with unique biological activities.

Targeting "Undruggable" Proteins: The development of novel thiazole-based inhibitors could provide a means to target proteins that have been difficult to address with traditional small molecules.